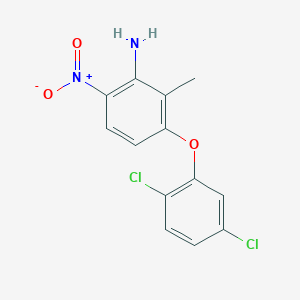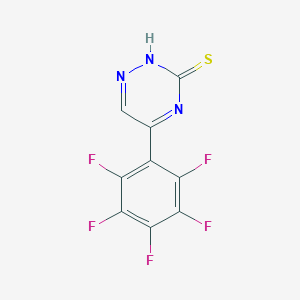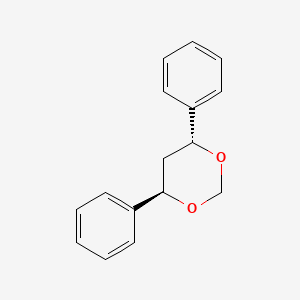
(4R,6R)-4,6-Diphenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-4,6-Diphenyl-1,3-dioxane is a chiral compound characterized by its unique dioxane ring structure with two phenyl groups attached at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4R,6R)-4,6-Diphenyl-1,3-dioxane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of Lewis acids as catalysts to facilitate the formation of the dioxane ring. For example, the reaction between 3-cyanopropylene and 3,3-dialkoxypropionate under the catalytic action of a Lewis acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6R)-4,6-Diphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl groups or the dioxane ring.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
(4R,6R)-4,6-Diphenyl-1,3-dioxane has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of (4R,6R)-4,6-Diphenyl-1,3-dioxane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain gluconeogenic genes through the suppression of transcription factors such as HNF4α and FOXO1. This inhibition can lead to reduced expression of enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, ultimately affecting glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R,6R)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
Uniqueness
(4R,6R)-4,6-Diphenyl-1,3-dioxane is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87156-59-0 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(4R,6R)-4,6-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Clé InChI |
JSIOTQJERAZRGZ-HZPDHXFCSA-N |
SMILES isomérique |
C1[C@@H](OCO[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(OCOC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



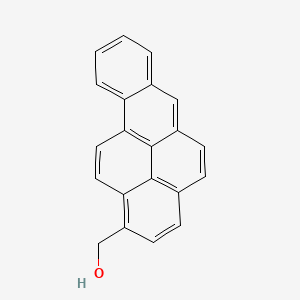
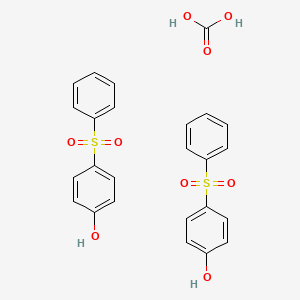
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)

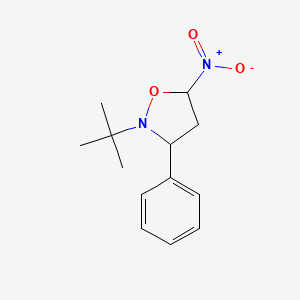

![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
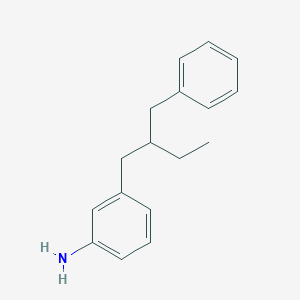
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

